molecular formula C11H14O B087485 (E)-5-phenylpent-4-en-1-ol CAS No. 13159-16-5

(E)-5-phenylpent-4-en-1-ol

Cat. No.: B087485
CAS No.: 13159-16-5
M. Wt: 162.23 g/mol
InChI Key: QBQBSEZWJAWWCT-WEVVVXLNSA-N
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Description

(E)-5-Phenylpent-4-en-1-ol is an organic compound characterized by a phenyl group attached to a pentenol chain. This compound is notable for its structural configuration, where the phenyl group is positioned at the fifth carbon of the pentenol chain, and the double bond is in the trans (E) configuration. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-phenylpent-4-en-1-ol typically involves the following steps:

    Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting phenylmagnesium bromide with 4-penten-1-ol. This reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

    Hydrolysis: The resulting intermediate is then hydrolyzed using dilute acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a palladium catalyst, the precursor compound undergoes selective hydrogenation to achieve the desired trans configuration.

    Continuous Flow Synthesis: This method enhances efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond to a single bond, yielding 5-phenylpentanol.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 5-phenylpent-4-enal or 5-phenylpentanoic acid.

    Reduction: 5-phenylpentanol.

    Substitution: Various ethers and esters depending on the nucleophile used.

Scientific Research Applications

(E)-5-Phenylpent-4-en-1-ol finds applications in several scientific fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    5-Phenylpentanol: Lacks the double bond, resulting in different reactivity and applications.

    4-Phenylbutanol: Shorter carbon chain, leading to variations in physical and chemical properties.

    (E)-4-Phenylbut-3-en-1-ol: Similar structure but with a shorter chain, affecting its reactivity and applications.

Uniqueness: (E)-5-Phenylpent-4-en-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications in various fields. Its trans configuration and phenyl group contribute to its stability and versatility in chemical reactions.

Properties

IUPAC Name

(E)-5-phenylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQBSEZWJAWWCT-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-16-5, 37464-86-1
Record name 5-Phenylpent-4-enyl-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-1-ol, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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